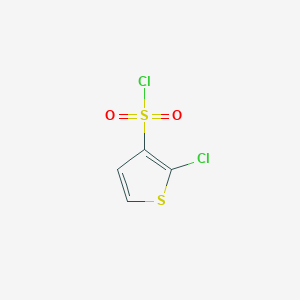

2-chlorothiophene-3-sulfonyl chloride

Description

Contextual Significance of Halogenated Thiophene (B33073) Sulfonyl Chlorides as Synthetic Intermediates

Halogenated thiophene sulfonyl chlorides are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of both a halogen atom and a sulfonyl chloride group on the thiophene ring provides two distinct reactive sites. This dual functionality allows for selective and sequential reactions, making these compounds highly valuable in the design of multi-step synthetic routes.

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and organometallic reagents to form sulfonamides, sulfonate esters, and sulfones, respectively. These functional groups are integral to the structure of many biologically active compounds. The halogen substituent, typically chlorine or bromine, offers another avenue for molecular elaboration through reactions like nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings). This capability allows for the introduction of a wide range of carbon-based substituents, including alkyl, aryl, and vinyl groups.

The strategic placement of the halogen and sulfonyl chloride groups on the thiophene ring influences the regioselectivity of subsequent reactions, providing chemists with precise control over the final molecular architecture. This level of control is critical in the synthesis of complex target molecules where specific substitution patterns are required for desired biological activity or material properties.

Overview of Thiophene Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern heterocyclic chemistry. google.com Its derivatives are integral components of a vast number of compounds with significant applications across various scientific disciplines. In medicinal chemistry, the thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. prepchem.com

The significance of thiophene heterocycles stems from their bioisosteric relationship with the benzene ring. google.com This similarity in size and electronic properties allows for the substitution of a benzene ring with a thiophene ring in many drug candidates, often leading to improved pharmacokinetic and pharmacodynamic profiles. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties.

Beyond pharmaceuticals, thiophene-based materials have made a substantial impact on materials science. The ability of the sulfur atom to participate in π-conjugation makes thiophene an excellent building block for conducting polymers, organic semiconductors, and organic light-emitting diodes (OLEDs). Polythiophenes and oligothiophenes are among the most extensively studied classes of organic electronic materials due to their stability, processability, and tunable electronic properties.

Academic Positioning of 2-chlorothiophene-3-sulfonyl chloride within Sulfur Heterocyclic Chemistry

Within the broad field of sulfur heterocyclic chemistry, this compound occupies a niche as a highly specialized reagent. Its academic positioning is defined by its utility in the synthesis of complex, polysubstituted thiophene derivatives that would be challenging to prepare through other synthetic routes. The specific arrangement of the chloro and sulfonyl chloride groups at the 2- and 3-positions, respectively, imparts a unique reactivity pattern that is of interest to synthetic organic chemists.

Research involving this compound is typically focused on the development of novel synthetic methodologies and the preparation of new chemical entities with potential applications in drug discovery and materials science. The reactivity of the sulfonyl chloride group allows for the introduction of diverse functionalities, while the chloro substituent serves as a handle for further derivatization, often through sophisticated cross-coupling techniques.

The study of this compound and related compounds contributes to a deeper understanding of the structure-reactivity relationships of substituted thiophenes. Investigations into its reaction mechanisms and the development of efficient and selective transformations involving this reagent are active areas of academic research. As the demand for novel and complex molecular structures continues to grow, the importance of specialized building blocks like this compound in enabling innovative synthetic strategies is expected to increase.

Detailed Research Findings

Detailed experimental and spectroscopic data for this compound are not extensively reported in readily available scientific literature, which is not uncommon for specialized synthetic intermediates. However, based on available information from chemical suppliers and databases, the following properties can be compiled.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1186049-82-0 |

| Molecular Formula | C₄H₂Cl₂O₂S₂ |

| Molecular Weight | 217.10 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| Infrared (IR) | Data not available in searched literature |

| Mass Spectrometry (MS) | Data not available in searched literature |

The lack of extensive published data underscores the compound's primary role as a synthetic intermediate, often prepared and used in situ or with limited characterization before proceeding to the next synthetic step.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYUVGGJFQYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186049-82-0 | |

| Record name | 2-chlorothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 2 Chlorothiophene 3 Sulfonyl Chloride

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. These transformations are fundamental to the synthesis of sulfonates, sulfonamides, and other sulfur-containing compounds.

Nucleophilic Substitution Reactions with Oxygen-Containing Nucleophiles

2-chlorothiophene-3-sulfonyl chloride reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to form the corresponding sulfonate esters. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While specific examples with this compound are not extensively detailed in the literature, the general reactivity of sulfonyl chlorides suggests that this transformation is a key application of the compound.

A general procedure for the esterification of a sulfonyl chloride involves its reaction with an alcohol in the presence of a base like triethylamine and triphenylphosphine. This method can be applied to this compound to yield the corresponding sulfonate esters.

Amination and Amidation Reactions for Sulfonamide Synthesis

The reaction of this compound with ammonia or primary and secondary amines provides a direct route to the corresponding sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Several methods have been reported for the synthesis of 2-chlorothiophene-3-sulfonamide. One approach involves the reaction of this compound with aqueous ammonia. A more specific procedure describes the addition of a freshly prepared saturated solution of ammonia in tetrahydrofuran (THF) to a solution of this compound in THF at -78 °C. This reaction results in the precipitation of the solid sulfonamide, which can be purified by reverse-phase column chromatography.

Furthermore, the reaction can be extended to substituted amines. A general method for the synthesis of N-substituted sulfonamides involves refluxing a substituted sulfonyl chloride with a substituted amine in the presence of a base, such as pyridine, at 80 °C. This versatile method allows for the preparation of a wide range of sulfonamide derivatives from this compound.

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | Aqueous ammonia | 2-chlorothiophene-3-sulfonamide |

| Ammonia | Saturated ammonia in THF, -78 °C | 2-chlorothiophene-3-sulfonamide |

| Substituted Amine | Pyridine, 80 °C | N-substituted-2-chlorothiophene-3-sulfonamide |

Reductive Transformations to Sulfinic Acids and Thiols

The sulfonyl chloride group can be reduced to lower oxidation states, such as sulfinic acids and thiols. These transformations provide access to another class of sulfur-containing compounds with distinct reactivity.

A general method for the reduction of an aryl sulfonyl chloride to its corresponding sodium sulfinate involves its reaction with sodium sulfite and sodium bicarbonate in water. This procedure is expected to be applicable to this compound, yielding sodium 2-chlorothiophene-3-sulfinate.

Further reduction of the sulfonyl chloride or the intermediate sulfinic acid to the corresponding thiol is a plausible transformation, although specific reagents and conditions for this compound are not well-documented in the reviewed literature.

Transformations Involving the Chlorothiophene Ring System

The chlorine atom on the thiophene (B33073) ring of this compound offers a handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the chloro substituent on the thiophene ring allows for various palladium-catalyzed cross-coupling reactions, expanding the synthetic utility of this compound beyond the chemistry of the sulfonyl chloride group.

While the primary focus of this section is on palladium-catalyzed desulfitative cross-coupling reactions, where the sulfonyl chloride group is extruded as sulfur dioxide to form a new carbon-carbon bond, a thorough review of the scientific literature did not yield specific examples of this transformation for this compound. Desulfitative couplings are a known strategy for the arylation and heteroarylation of various sulfonyl chlorides, but their application to this specific substrate has not been reported.

However, the broader class of palladium-catalyzed cross-coupling reactions involving the C-Cl bond of chlorothiophene derivatives is well-established. It is reasonable to infer that this compound could participate in such reactions, provided the sulfonyl chloride moiety remains intact or is protected during the reaction. The utility of this compound has been noted to be expandable through alkylation and cross-coupling reactions, with Suzuki-Miyaura coupling being specifically mentioned as a possibility. This suggests that under appropriate palladium catalysis, the chlorine atom could be substituted with various aryl or heteroaryl groups.

Given the lack of specific examples for desulfitative coupling of this compound, the exploration of other cross-coupling reactions at the C-Cl position remains a promising area for future research to further diversify the molecular scaffolds accessible from this versatile building block.

Suzuki-Miyaura Coupling Reactions of Related Thiophene Halides

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used to connect aryl or heteroaryl moieties. libretexts.org While specific studies on this compound might be limited, the reactivity of related thiophene halides in Suzuki-Miyaura couplings is well-documented and provides a strong precedent for its potential transformations. Heteroaryl chlorides, including chlorothiophenes, have been successfully employed as coupling partners in these reactions. nih.govsemanticscholar.org

The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org The reactivity of the C-Cl bond in this compound would be influenced by the electronic environment of the thiophene ring. The presence of the strongly electron-withdrawing sulfonyl chloride group is expected to activate the C-Cl bond towards the initial oxidative addition step in the catalytic cycle.

Efficient catalytic systems have been developed for the coupling of various (hetero)aryl chlorides with thiophene- and furanboronic acids, often in aqueous solvent systems. semanticscholar.org Micellar catalysis has also emerged as an effective strategy for Suzuki couplings involving thiophene and aniline derivatives, allowing for high yields at room temperature and without the need for an inert atmosphere. mdpi.com These advanced methodologies could likely be applied to the coupling of this compound with a range of boronic acids to synthesize more complex 2-aryl or 2-heteroaryl-3-(chlorosulfonyl)thiophenes.

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorothiophene | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Good to Excellent |

| Bromo-thiophenes | Aniline boronic acids | Pd(dtbpf)Cl2 | Et3N | Kolliphor EL/Toluene/H2O | Up to 98% |

| Aryl Chlorides | Thiophene-2-boronic acid | [Pd(cinnamyl)Cl]2 / Ligand | K3PO4 | n-BuOH/H2O | High |

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. brainly.in Thiophene is generally more reactive than benzene towards electrophiles, with substitution preferentially occurring at the 2-position (α-position). youtube.compearson.com However, in this compound, the thiophene ring is heavily deactivated by the presence of two electron-withdrawing groups.

The chloro group at C2 is deactivating but directs incoming electrophiles to the ortho and para positions (C3 and C5). The sulfonyl chloride group at C3 is strongly deactivating and directs to its meta positions (C5). Both groups deactivate the ring, making EAS reactions challenging. The directing effects of both substituents converge on the C5 position, making it the most likely site for electrophilic attack, should a reaction occur under forcing conditions. The C4 position is sterically hindered and electronically deactivated.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. quimicaorganica.org For a deactivated substrate like this compound, harsh conditions would be required. For instance, nitration would likely necessitate the use of strong nitrating agents like fuming nitric acid in sulfuric acid. The expected product would be 2-chloro-5-nitrothiophene-3-sulfonyl chloride. It is important to note that under such strong acidic and oxidative conditions, side reactions or decomposition could occur.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3 / H2SO4 | 2-chloro-5-nitrothiophene-3-sulfonyl chloride |

| Bromination | Br2 / FeBr3 | 5-bromo-2-chlorothiophene-3-sulfonyl chloride |

| Acylation | CH3COCl / AlCl3 | 5-acetyl-2-chlorothiophene-3-sulfonyl chloride |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Thiophene

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org

In this compound, the highly electron-withdrawing sulfonyl chloride group is located at the C3 position, which is ortho to the chloro leaving group at C2. This arrangement strongly activates the C-Cl bond towards nucleophilic attack. Consequently, this compound is expected to readily undergo SNAr reactions with a variety of nucleophiles.

Common nucleophiles for this type of reaction include alkoxides, phenoxides, ammonia, amines, and thiols. For example, reaction with sodium methoxide would yield 2-methoxythiophene-3-sulfonyl chloride. Similarly, reaction with ammonia or primary/secondary amines would lead to the corresponding 2-aminothiophene-3-sulfonamides (following reaction at both the C-Cl and S-Cl centers) or 2-aminothiophene-3-sulfonyl chloride under controlled conditions. The rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride being the most reactive in many SNAr systems due to the polarization of the C-X bond, which facilitates the initial rate-determining nucleophilic attack. youtube.comyoutube.com

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing two reactive sites, opens up possibilities for intramolecular cyclization reactions, particularly after modification of one of the functional groups. For instance, the sulfonyl chloride can be converted into a sulfonamide by reaction with a suitable amine. If the amine contains an additional nucleophilic group, subsequent intramolecular cyclization may occur.

An example could involve the reaction of this compound with an amino alcohol, such as 2-aminoethanol. This would initially form the N-(2-hydroxyethyl)-2-chlorothiophene-3-sulfonamide. Under basic conditions, the hydroxyl group could then act as an intramolecular nucleophile, displacing the activated chlorine atom at the C2 position to form a fused heterocyclic system. Such intramolecular cyclizations are valuable in the synthesis of complex molecular architectures. nih.gov

While specific rearrangements of this compound are not widely reported, related thiophene derivatives can undergo various transformations. For example, base-induced ring-opening of thiophenes can occur, though this is less common for electron-deficient systems. nih.gov Radical-mediated cyclizations involving sulfonyl chloride groups are also known, where the sulfonyl radical can add to an unsaturated bond within the same molecule, providing another potential pathway for cyclization if an appropriate unsaturated side chain is introduced. ncku.edu.tw

Compound Index

| Compound Name |

|---|

| 2-acetyl-5-chlorothiophene-3-sulfonyl chloride |

| 2-aminothiophene-3-sulfonamide |

| 2-aminothiophene-3-sulfonyl chloride |

| 5-bromo-2-chlorothiophene-3-sulfonyl chloride |

| This compound |

| 2-chloro-5-nitrothiophene-3-sulfonyl chloride |

| 2-methoxythiophene-3-sulfonyl chloride |

| N-(2-hydroxyethyl)-2-chlorothiophene-3-sulfonamide |

The Versatile Role of this compound in the Synthesis of Complex Molecules and Advanced Materials

The chemical compound this compound is emerging as a significant building block in the field of organic synthesis, offering pathways to complex molecular architectures and advanced materials. Its unique structure, featuring a thiophene ring substituted with both a chloro and a sulfonyl chloride group, provides multiple reactive sites for the construction of diverse chemical entities. This article explores the applications of this compound in creating fused heterocyclic systems, developing functional polymers, and synthesizing bioactive compounds.

Applications in the Construction of Complex Molecular Architectures

Role in the Synthesis of Bioactive Lead Compounds

Design and Synthesis of Enzyme Inhibitor Scaffolds

The inherent reactivity of this compound has been harnessed by medicinal chemists to design and synthesize a variety of enzyme inhibitor scaffolds. The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a functional group prevalent in many biologically active compounds. This straightforward reaction provides a convenient method for incorporating the 2-chlorothiophene-3-sulfonamide core into larger molecules, enabling the exploration of structure-activity relationships (SAR).

Thiophene-based compounds, in general, have been investigated as inhibitors for various enzyme classes, including kinases and proteases. The thiophene ring can act as a bioisosteric replacement for a phenyl group, often leading to improved pharmacological properties. The specific substitution pattern of this compound offers distinct electronic and steric properties that can be exploited to achieve selective binding to the active site of a target enzyme.

While direct and detailed research on enzyme inhibitors derived specifically from this compound is not extensively documented in publicly available literature, the broader class of thiophene sulfonamides has shown promise. For instance, various thiophene sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, kinases, and proteases. These studies provide a foundation for the rational design of novel inhibitors based on the 2-chlorothiophene-3-sulfonamide scaffold. The chlorine atom at the 2-position can also serve as a handle for further chemical modifications, allowing for the introduction of additional functionalities to optimize inhibitor potency and selectivity.

Exploration in Agrochemical Compound Synthesis

In the realm of agrochemical research, this compound represents a key intermediate for the synthesis of novel fungicides and herbicides. The development of new agrochemicals is crucial for ensuring food security and managing crop diseases and weed infestations. The structural features of this compound are advantageous for creating molecules that can effectively interact with biological targets in pests and plants.

The synthesis of agrochemicals from this compound often involves its reaction with various amines or other nucleophiles to generate a library of derivatives. These compounds are then screened for their biological activity. For example, the resulting sulfonamides can be further functionalized to fine-tune their physicochemical properties, such as solubility and stability, which are critical for their performance in the field.

Research into thiophene-based fungicides has demonstrated their potential to control a range of plant pathogens. For example, derivatives of N-(thiophen-2-yl)nicotinamide have exhibited significant fungicidal activity against cucumber downy mildew. nih.gov While this example does not directly involve the 3-sulfonyl chloride group, it highlights the utility of the substituted thiophene core in agrochemical design. The sulfonamide linkage, readily formed from this compound, is a common feature in many commercial herbicides and fungicides, suggesting the potential for developing effective new crop protection agents from this starting material. The exploration of derivatives of this compound in this area remains an active field of research, with the aim of discovering new compounds with improved efficacy and environmental profiles.

Below is a table summarizing the types of compounds that can be synthesized from this compound and their potential applications.

| Starting Material | Reactant | Resulting Compound Class | Potential Application |

| This compound | Primary or Secondary Amines | 2-Chlorothiophene-3-sulfonamides | Enzyme Inhibitors, Fungicides, Herbicides |

| This compound | Alcohols/Phenols | 2-Chlorothiophene-3-sulfonate esters | Chemical Intermediates |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-chlorothiophene-3-sulfonyl chloride, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of similar heterocyclic sulfonyl chlorides. physchemres.org The presence of two electron-withdrawing groups, the chloro and sulfonyl chloride moieties, on the thiophene (B33073) ring significantly influences its electronic properties.

Key insights from hypothetical DFT studies would likely include:

Electron Density Distribution: The electronegative chlorine and oxygen atoms would lead to a significant polarization of the molecule. The sulfur atom of the sulfonyl chloride group would be highly electrophilic, making it a prime target for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. The areas around the oxygen and chlorine atoms would show negative potential (red/yellow), while the sulfur atom and the hydrogen atoms on the thiophene ring would exhibit positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The LUMO is expected to be localized primarily on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. The HOMO would likely be distributed across the thiophene ring. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Predicted Physicochemical Properties of this compound Below is a table of predicted physicochemical properties for this compound, which are often calculated using computational methods.

| Property | Predicted Value |

| Molecular Formula | C4H2Cl2O2S2 |

| Molecular Weight | 217.09 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 215.887327 g/mol |

| Monoisotopic Mass | 215.887327 g/mol |

| Topological Polar Surface Area | 42.5 Ų |

| Heavy Atom Count | 10 |

| Complexity | 231 |

| Data sourced from PubChem CID 21666744. nih.gov |

Elucidation of Reaction Mechanisms for Key Transformations

The sulfonyl chloride functional group is a versatile reactant in organic synthesis. magtech.com.cn The reactions of this compound are expected to follow mechanisms typical for sulfonyl chlorides, which can involve both ionic and radical pathways.

One of the most common reactions of sulfonyl chlorides is their reaction with nucleophiles, such as amines, to form sulfonamides. This reaction generally proceeds through a nucleophilic substitution mechanism at the sulfur center. The mechanism involves the attack of the nucleophile (e.g., an amine) on the electrophilic sulfur atom, followed by the departure of the chloride leaving group.

Another important class of reactions involves radical intermediates. For example, in the copper-catalyzed chlorothiolation of alkenes, the sulfonyl chloride is believed to undergo homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. organic-chemistry.orgnih.gov This radical can then participate in addition reactions with unsaturated compounds.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. magtech.com.cnorganic-chemistry.org

Regioselectivity: In reactions such as the chlorothiolation of alkenes, the regioselectivity of the addition of the thiophene-based fragment and the chlorine atom across the double bond can be predicted. organic-chemistry.orgnih.gov DFT calculations can model the transition states for the formation of different regioisomers, and the isomer formed via the lower energy transition state is predicted to be the major product. For instance, in the addition to an unsymmetrical alkene, the sulfonyl radical will preferentially add to the less substituted carbon atom of the double bond. organic-chemistry.org

Stereoselectivity: For reactions that create new stereocenters, computational analysis can predict the stereochemical outcome. For example, in reactions with chiral substrates or in the presence of chiral catalysts, the relative energies of the diastereomeric transition states can be calculated to predict the major stereoisomer formed. While the sulfonyl chloride group itself does not directly participate in creating a stereocenter at the sulfur atom in most common reactions, its influence on the stereochemical course of reactions at other parts of the molecule can be significant.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its reactivity. The primary focus of a conformational analysis would be the rotation around the C-S bond connecting the thiophene ring and the sulfonyl chloride group.

Conformational Preferences: Due to steric hindrance between the sulfonyl chloride group and the substituents on the thiophene ring, certain conformations will be more stable than others. Computational methods can be used to calculate the potential energy surface for rotation around the C-S bond, identifying the low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. These simulations can also provide insights into the flexibility of the molecule and how it might interact with other molecules, such as solvents or reactants. While specific MD simulation data for this compound is not readily available, such studies would be crucial for a comprehensive understanding of its chemical behavior.

Advanced Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-chlorothiophene-3-sulfonyl chloride, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two protons on the thiophene (B33073) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the chlorine atom at the C2 position and the sulfonyl chloride group at the C3 position.

Based on data from related compounds such as 2-chlorothiophene, the proton at the C5 position (H-5) would likely appear further downfield than the proton at the C4 position (H-4) due to the influence of the adjacent sulfur atom and the general deshielding environment of the aromatic ring. chemicalbook.comchemicalbook.com The coupling between these two protons would result in a doublet for each signal, with a typical coupling constant (J-value) for ortho-coupling in a thiophene ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.10 - 7.30 | Doublet | 5.0 - 6.0 |

| H-5 | 7.40 - 7.60 | Doublet | 5.0 - 6.0 |

Note: These are predicted values based on the analysis of similar compounds and the known effects of substituents on the thiophene ring. Actual experimental values may vary.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four signals are expected, corresponding to the four carbon atoms of the thiophene ring. The carbon atoms directly bonded to the chlorine (C2) and the sulfonyl chloride group (C3) are expected to be significantly deshielded and appear at higher chemical shifts. The presence of these strong electron-withdrawing groups influences the chemical shifts of all carbon atoms in the ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 135 |

| C3 | 140 - 145 |

| C4 | 125 - 130 |

| C5 | 128 - 133 |

Note: These are predicted values based on the analysis of related thiophene derivatives. The exact chemical shifts can be influenced by solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₄H₂Cl₂O₂S₂), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, ³⁴S).

The predicted monoisotopic mass of this compound is approximately 215.88733 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

The fragmentation of this compound under electron impact (EI) ionization would likely involve the initial loss of a chlorine radical from the sulfonyl chloride group, followed by the loss of sulfur dioxide (SO₂). Other potential fragmentation pathways could include cleavage of the C-Cl bond on the thiophene ring or fragmentation of the thiophene ring itself.

Interactive Data Table: Predicted m/z Values for Key Fragments and Adducts

| Ion/Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₄H₂³⁵Cl₂O₂S₂]⁺ | 215.8873 |

| [M+2]⁺ | [C₄H₂³⁵Cl³⁷ClO₂S₂]⁺ | 217.8844 |

| [M+H]⁺ | [C₄H₃Cl₂O₂S₂]⁺ | 216.8946 |

| [M+Na]⁺ | [C₄H₂Cl₂NaO₂S₂]⁺ | 238.8766 |

| [M-Cl]⁺ | [C₄H₂ClO₂S₂]⁺ | 180.9183 |

| [M-SO₂Cl]⁺ | [C₄H₂ClS]⁺ | 116.9538 |

Note: These values are predicted and the relative abundances of the fragments would depend on the ionization conditions. The isotopic pattern for ions containing chlorine would be a key diagnostic feature.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been publicly reported, analysis of related thiophene derivatives allows for predictions of its likely solid-state conformation.

It is anticipated that the thiophene ring would be essentially planar. The sulfonyl chloride group would likely be oriented out of the plane of the thiophene ring. The crystal packing would be influenced by intermolecular interactions such as halogen bonding (involving the chlorine atoms) and other weak van der Waals forces. Studies on similar small, halogenated thiophene molecules have shown a variety of packing motifs. researchgate.netresearchgate.netmdpi.com

Chromatographic and Spectroscopic Purity Assessment Techniques

Assessing the purity of this compound is critical for its use in further chemical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and thermally stable compounds. A GC method for this compound would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity capillary column), temperature program, and injector and detector temperatures. The resulting chromatogram would show a major peak for the target compound and any potential impurities could be quantified. The mass spectrum corresponding to the main peak would confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is another widely used technique for purity assessment, particularly for less volatile or thermally labile compounds. A reversed-phase HPLC method would likely be suitable for this compound, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be appropriate for detection, as the thiophene ring is a chromophore. The purity would be determined by the relative area of the main peak in the chromatogram.

Spectroscopic Purity Confirmation:

In addition to chromatographic methods, the purity of a sample can be further confirmed by spectroscopic techniques. A high-purity sample of this compound should exhibit clean ¹H and ¹³C NMR spectra, with sharp signals and the absence of significant impurity peaks. Similarly, other spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy could be used to confirm the presence of the characteristic functional groups (e.g., S=O and C-Cl stretches) and the absence of impurities.

Future Directions and Emerging Research Avenues for 2 Chlorothiophene 3 Sulfonyl Chloride

Development of More Sustainable and Greener Synthetic Protocols

The current synthesis of 2-chlorothiophene-3-sulfonyl chloride and related compounds often relies on traditional methods that can involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles.

One promising area is the development of flow chemistry processes. Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and reduced waste. The synthesis of 2-chlorothiophene, a precursor, has been achieved with high yield and purity using methods that could be adapted to a flow process. For instance, the chlorination of thiophene (B33073) using hydrogen peroxide and hydrochloric acid is a scalable reaction that could be made more efficient in a continuous system.

Another key direction is the exploration of biocatalysis . While specific biocatalysts for the synthesis of this compound have not yet been reported, the broader field of biocatalytic synthesis of organosulfur compounds is expanding. Future research could focus on engineering enzymes, such as chloroperoxidases or dioxygenases, to perform the selective chlorination and sulfonation of the thiophene ring. This would offer a highly sustainable and atom-economical route to the target molecule.

The use of less hazardous and more sustainable reagents is also a critical research avenue. For example, replacing traditional chlorinating agents with greener alternatives like N-chlorosuccinimide (NCS) in combination with recyclable catalysts could significantly reduce the environmental impact.

Table 1: Comparison of Potential Greener Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and purity, reduced waste, scalability. | Development of continuous processes for chlorination and sulfonation of thiophene. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, reduced environmental impact. | Engineering of enzymes for direct synthesis; screening of microbial pathways. |

| Greener Reagents | Reduced toxicity and waste, improved safety profile of the overall process. | Replacement of harsh chlorinating and sulfonating agents with sustainable alternatives. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the two chlorine atoms and the sulfonyl chloride group in this compound offers a rich platform for catalytic functionalization. Future research will likely focus on developing novel catalytic systems to control the reactivity and selectivity of its transformations.

Transition metal catalysis presents a significant opportunity. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the C-H functionalization of chlorothiophenes. This could be extended to selectively replace the chlorine atom at the 2-position of the thiophene ring, allowing for the introduction of a wide range of substituents. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, could also be further optimized for the selective functionalization of this scaffold.

The development of organocatalysis for the activation of this compound is another promising frontier. Chiral organocatalysts could enable the enantioselective synthesis of derivatives, which is of particular importance in medicinal chemistry. For instance, organocatalytic activation of the sulfonyl chloride group could facilitate asymmetric sulfonylation reactions.

Furthermore, photoredox catalysis offers a mild and efficient way to generate reactive intermediates from this compound. Visible-light-mediated reactions could be employed for a variety of transformations, including cross-couplings and C-H functionalizations, under environmentally benign conditions.

Expansion into New Application Areas beyond Current Paradigms

While this compound has found use as a building block for pharmaceuticals, its potential extends far beyond this. The unique electronic properties of the thiophene ring make it an attractive scaffold for materials science applications.

A significant emerging area is in organic electronics . Thiophene-based materials are at the forefront of research into organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govubc.caresearchgate.net The presence of a chlorine atom and a sulfonyl chloride group on the thiophene ring of this compound allows for tailored modifications to tune the electronic properties of resulting polymers and small molecules. rsc.org For example, derivatives of 2,5-dibromo-3-chlorothiophene (B1655142) have been used to synthesize polymer semiconductors for organic solar cells. ossila.com

In the field of agrochemicals , thiophene derivatives have shown promise as herbicides, fungicides, and insecticides. The structural motifs present in this compound could be incorporated into new classes of agrochemicals with novel modes of action. Derivatives of a related compound, 2-chlorothiophene-5-carboxylic acid, are used in the production of agrochemicals. fengchengroup.com

Furthermore, the development of novel sensors based on this compound derivatives is a plausible research direction. The thiophene ring can be functionalized to create materials that exhibit changes in their optical or electronic properties upon binding to specific analytes.

Strategies for Diversification and Library Synthesis for High-Throughput Screening

The trifunctional nature of this compound makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening (HTS). Future research will focus on developing efficient and robust strategies for its diversification.

One key strategy is parallel synthesis , where the starting material is reacted with a variety of building blocks in a spatially separated manner to generate a library of discrete compounds. The sulfonyl chloride group can be readily reacted with a diverse set of amines, alcohols, and phenols to produce a wide range of sulfonamides and sulfonate esters. The chlorine atoms can then be subjected to various cross-coupling reactions to introduce further diversity.

Diversity-oriented synthesis (DOS) is another powerful approach. This strategy aims to create structurally complex and diverse molecules from a common starting material. By employing a series of branching and folding reaction pathways, a wide range of chemical space can be explored, increasing the chances of discovering new bioactive compounds or materials with desired properties.

The development of solid-phase synthesis methodologies for this compound would greatly facilitate library synthesis. Attaching the thiophene scaffold to a solid support would simplify the purification of intermediates and allow for the use of excess reagents to drive reactions to completion.

Q & A

Basic: What are the common synthetic routes for preparing 2-chlorothiophene-3-sulfonyl chloride, and what factors influence reaction efficiency?

Methodological Answer:

this compound is typically synthesized via sulfonylation of thiophene derivatives. A common approach involves reacting 2-chlorothiophene with chlorosulfonic acid under controlled anhydrous conditions, followed by purification using column chromatography to isolate the sulfonyl chloride . Factors influencing efficiency include:

- Temperature : Excess heat may lead to decomposition; optimal ranges are 0–5°C during sulfonation.

- Moisture control : Hydrolysis of the sulfonyl chloride group must be minimized by using dry solvents (e.g., dichloromethane) and inert atmospheres .

- Catalyst use : Lewis acids like AlCl₃ can enhance electrophilic substitution but require careful stoichiometric control to avoid side reactions .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

The compound is moisture-sensitive and reactive. Key protocols include:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Spills should be absorbed with inert materials (e.g., silica gel) and disposed as hazardous waste .

- Stability monitoring : Regular NMR or FTIR analysis can detect hydrolysis (e.g., sulfonic acid formation) .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles (amines, alcohols) via a two-step mechanism:

Nucleophilic attack : The nucleophile displaces chloride, forming a sulfonate intermediate.

Proton transfer : Base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction .

Key variables :

- Solvent polarity : Aprotic solvents (THF, DCM) stabilize the transition state.

- Steric effects : Bulky nucleophiles may require elevated temperatures or prolonged reaction times .

Advanced: How can researchers resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction conditions : Variations in temperature, solvent purity, or catalyst loading. For example, using anhydrous THF vs. wet solvent can alter yields by 15–20% .

- Workup protocols : Incomplete removal of HCl (via washing with NaHCO₃) may reduce purity.

- Analytical validation : Cross-check yields using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR integration .

Advanced: What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₃Cl₂O₂S₂ at m/z 228.89) .

- Multinuclear NMR :

- ¹H NMR : Aromatic protons appear δ 7.2–7.8 ppm (thiophene ring).

- ³⁵Cl NMR : Detects chloride environments (distinct peaks for –SO₂Cl vs. aryl–Cl) .

- X-ray crystallography : Resolves structural ambiguities (e.g., regiochemistry of substitution) .

Advanced: How does the electronic structure of the thiophene ring influence the reactivity of this compound?

Methodological Answer:

The electron-withdrawing –SO₂Cl group at position 3 deactivates the thiophene ring, directing electrophiles to position 5. Computational studies (DFT, B3LYP/6-31G*) show:

- Charge distribution : The sulfur atom in the thiophene ring carries a partial positive charge (+0.32 e), enhancing electrophilicity at adjacent positions .

- Resonance effects : –SO₂Cl conjugation reduces π-electron density, making the compound less reactive toward electrophilic aromatic substitution compared to unsubstituted thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.